molecular formula C8H17Cl B13209304 3-(Chloromethyl)-3-methylhexane

3-(Chloromethyl)-3-methylhexane

Cat. No.: B13209304
M. Wt: 148.67 g/mol
InChI Key: HPCMGCHLRGHBHU-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-methylhexane is an organic compound characterized by a hexane backbone with a chloromethyl group and a methyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-methylhexane typically involves the chloromethylation of 3-methylhexane. This can be achieved through a Friedel-Crafts alkylation reaction, where 3-methylhexane is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction conditions often require low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-methylhexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) for hydroxylation, ammonia (NH₃) for amination.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH₄) for reduction.

Major Products Formed

    Substitution: Alcohols, amines, thioethers.

    Oxidation: Alcohols, carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

3-(Chloromethyl)-3-methylhexane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-methylhexane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing it to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)toluene
  • 3-Methylbenzyl chloride

Comparison

3-(Chloromethyl)-3-methylhexane is unique due to its hexane backbone, which imparts different physical and chemical properties compared to aromatic compounds like 3-(Chloromethyl)toluene. The aliphatic nature of this compound makes it more flexible and less rigid than its aromatic counterparts, affecting its reactivity and applications.

Properties

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

3-(chloromethyl)-3-methylhexane

InChI

InChI=1S/C8H17Cl/c1-4-6-8(3,5-2)7-9/h4-7H2,1-3H3

InChI Key

HPCMGCHLRGHBHU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CC)CCl

Origin of Product

United States

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